5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde
Overview
Description
5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is a chemical compound that features a trifluoromethoxy group attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the trifluoromethoxylation of indazole derivatives using reagents such as trifluoromethyl ethers
Industrial Production Methods
Industrial production methods for this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized indazole derivatives. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted indazole derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted indazoles and related fluorinated compounds. Examples include:
- 5-(trifluoromethoxy)isatin
- Trifluoromethyl ethers
Uniqueness
What sets 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde apart is its unique combination of the trifluoromethoxy group and the indazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential for use in various applications, making it a valuable compound in scientific research .
Properties
IUPAC Name |
5-(trifluoromethoxy)-2H-indazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-7-6(3-5)8(4-15)14-13-7/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGWPRMAFXVFSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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